N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide
Description
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide is a synthetic organic compound featuring a central 1H-pyrrole ring substituted with a cyclopentyl group at position 1, methyl groups at positions 4 and 5, a phenylsulfonyl moiety at position 3, and a branched 2-methylpropanamide group at position 2.
Properties
Molecular Formula |
C21H28N2O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C21H28N2O3S/c1-14(2)21(24)22-20-19(27(25,26)18-12-6-5-7-13-18)15(3)16(4)23(20)17-10-8-9-11-17/h5-7,12-14,17H,8-11H2,1-4H3,(H,22,24) |
InChI Key |
WDFFJZVMJZHXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)C)C3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis Adaptations
The 4,5-dimethylpyrrole scaffold is constructed via a modified Knorr pyrrole synthesis. Cyclocondensation of α-aminoketones with β-keto esters under acidic conditions generates the pyrrole ring. For example, heating ethyl acetoacetate with ammonium acetate in acetic acid yields 3,4-dimethylpyrrole-2-carboxylate, which is subsequently decarboxylated.
Key Reaction Conditions:
Sulfonylation at the 3-Position
Sulfonylation is achieved using phenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, affording the 3-(phenylsulfonyl)pyrrole derivative.
Optimization Note : Excess sulfonyl chloride (1.2 equiv.) and slow addition mitigate side reactions such as disulfonation. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) yields 85–90% pure product.
N-Cyclopentylation of the Pyrrole Scaffold
Alkylation via SN2 Mechanism
The cyclopentyl group is introduced through alkylation of the pyrrole’s NH group. Treatment with cyclopentyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C provides the N-cyclopentyl intermediate.
Challenges and Solutions:
Alternative Mitsunobu Reaction
For higher selectivity, the Mitsunobu reaction employing cyclopentanol , triphenylphosphine (PPh3) , and diethyl azodicarboxylate (DEAD) in THF achieves N-cyclopentylation in 75% yield. This method avoids harsh bases and improves functional group tolerance.
Amidation with 2-Methylpropanoyl Chloride
Acylation Conditions
The final amidation step involves reacting the pyrrole amine with 2-methylpropanoyl chloride in DCM. Triethylamine (2.0 equiv.) neutralizes HCl, driving the reaction to completion. The process is typically complete within 2–4 hours at 0°C.
Characterization Data :
Alternative Activated Ester Method
To avoid acyl chloride handling, N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) activate 2-methylpropanoic acid. The active ester reacts with the amine in DMF at 25°C, yielding 78% product after extraction.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations: The target compound has a phenylsulfonyl group, whereas analogs in and feature 4-methylphenylsulfonyl and 4-fluorophenylsulfonyl groups, respectively.
Amide Group Differences: The target’s 2-methylpropanamide (branched chain) contrasts with the tetrahydrofuran-2-carboxamide (cyclic ether-containing amide, ) and pentanamide (linear chain, ). For instance, the cyclic tetrahydrofuran group in may restrict rotation, favoring specific molecular orientations .
Molecular Weight and Complexity :
- The target compound (~426.58 g/mol) is heavier than the analog (394.5 g/mol), primarily due to its bulkier cyclopentyl group and larger amide substituent.
- Lower molecular weight () could improve bioavailability, though this is speculative without pharmacokinetic data.
Core Structure Modifications :
- The compound replaces the cyclopentyl group with an isopropyl group, reducing steric hindrance. This substitution might alter binding affinity in target proteins or crystallization behavior .
Implications of Structural Differences
- Hydrogen Bonding and Crystallinity : The target’s phenylsulfonyl and branched amide groups may facilitate distinct hydrogen-bonding patterns compared to the analogs. Such patterns could influence crystallization, as discussed in Etter’s graph-set analysis .
Biological Activity
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 416.5 g/mol. Its structure features a pyrrole ring substituted with a cyclopentyl group, dimethyl groups, and a phenylsulfonyl moiety, which contributes to its unique biological properties.
Preliminary studies suggest that this compound interacts with specific molecular targets, particularly enzymes and receptors involved in inflammatory processes and cancer cell proliferation. The compound may act as an inhibitor of certain kinases, thereby modulating signaling pathways associated with disease progression.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and enzymes. It may reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Antitumor Effects
In vitro studies have demonstrated that this compound can suppress the growth of various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been attributed to its interference with cell cycle progression and activation of apoptotic pathways.
Case Studies
Case Study 1: Inhibition of Cancer Cell Growth
A study involving human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic factors.
Case Study 2: Modulation of Inflammatory Markers
In an animal model of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound compared to controls.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anti-inflammatory effects | Inhibition of COX and LOX activity; reduced cytokine levels |
| Antitumor activity | Induction of apoptosis in cancer cells; decreased cell viability |
| Mechanism | Interaction with kinases involved in signaling pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyrrole core. Key steps include sulfonylation of the phenyl group, cyclopentyl substitution via nucleophilic displacement, and amidation. Catalysts such as palladium complexes for cross-coupling or acidic/basic conditions for sulfonylation are critical. Reaction temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF or THF) must be optimized to avoid side reactions like over-sulfonation or ring decomposition . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for high-purity yields.
Q. How can structural elucidation be performed for this compound?
- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to map substituents on the pyrrole ring and cyclopentyl group. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). X-ray crystallography (via SHELXL/SHELXS ) resolves absolute stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions. IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What preliminary assays assess its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., fluorescence polarization or SPR) targeting proteins with sulfonamide-binding domains. Use cell viability assays (MTT or ATP-based) to screen for cytotoxicity. Dose-response curves (IC₅₀ determination) and kinetic studies (kcat/KM analysis) are essential to validate activity. Include positive controls (e.g., known sulfonamide inhibitors) and validate results across triplicate runs to mitigate variability .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopentyl and sulfonyl groups influence reaction yields?
- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing nucleophilic substitutions but stabilizing intermediates. DFT calculations (B3LYP/6-31G*) model transition states to optimize substituent positioning. Sulfonyl groups increase electrophilicity at the pyrrole C3 position, favoring SNAr reactions. Empirical optimization via Design of Experiments (DoE) can balance these effects, using variables like temperature, solvent polarity, and catalyst loading .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer pH, redox agents). Perform orthogonal validation :
- Compare fluorescence-based vs. radiometric assays.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently.
- Evaluate compound stability in assay media via LC-MS to rule out degradation.
Cross-reference with structural analogs (e.g., Table 1 in ) to identify substituent-dependent activity trends.
Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and formulation?
- Methodological Answer : Analyze X-ray crystallography data (SHELXL-refined ) to map hydrogen bonds (e.g., sulfonyl O···H-N amide interactions). Strong intermolecular bonds reduce solubility in apolar solvents but enhance stability. Use Hansen solubility parameters to predict solvent compatibility. For formulation, co-crystallization with excipients (e.g., PEG) or salt formation (e.g., sodium/potassium salts) can improve bioavailability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
